molecular formula C17H25N3O2S B001277 Almotriptan malate CAS No. 181183-52-8

Almotriptan malate

Cat. No.: B001277
CAS No.: 181183-52-8
M. Wt: 335.5 g/mol
InChI Key: WKEMJKQOLOHJLZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Almotriptan malate is a selective serotonin receptor agonist, specifically targeting the 5-HT1B/1D receptors . These receptors are primarily found in the cranial blood vessels and are involved in the contraction of smooth muscle .

Mode of Action

This compound interacts with its targets by binding with high affinity to the 5-HT1B/1D receptors . This binding leads to the constriction of blood vessels in the brain, which is a key mechanism in the relief of migraine symptoms . This compound also stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin (5-HT) pathway. By acting as an agonist at the 5-HT1B/1D receptors, this compound influences the vasoconstriction of cranial blood vessels . This action can help to alleviate the dilation of blood vessels, which is often associated with migraine headaches .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed orally, with a bioavailability of approximately 70% . It has a protein binding capacity of about 35%, and it is metabolized in the liver . The elimination half-life of this compound is around 3-4 hours . These properties impact the bioavailability of this compound, influencing how much of the drug reaches the systemic circulation and how long it remains active in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of cranial blood vessels and the inhibition of pain signal transmission to the brain . By binding to the 5-HT1B/1D receptors, this compound causes vasoconstriction, reducing the dilation of blood vessels that is commonly associated with migraines . Additionally, it inhibits the transmission of pain signals to the brain and prevents the release of substances that can cause migraine symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the route of administration can significantly impact the drug’s onset of action. A study showed that an intranasal formulation of this compound resulted in a five-fold reduction in Tmax (time to reach maximum plasma concentration) and a seven-fold increase in bioavailability compared to the oral tablet formulation . This suggests that the intranasal route could provide a faster onset of action and enhanced bioavailability . .

Biochemical Analysis

Biochemical Properties

Almotriptan malate plays a crucial role in biochemical reactions by interacting with specific serotonin receptors, particularly the 5-HT1B and 5-HT1D receptors . These receptors are G protein-coupled receptors that mediate vasoconstriction and inhibit the release of pro-inflammatory neuropeptides. This compound binds with high affinity to these receptors, leading to the inhibition of adenylate cyclase activity, which reduces cyclic AMP levels and subsequently decreases the release of neurotransmitters such as substance P and calcitonin gene-related peptide .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By activating the 5-HT1B and 5-HT1D receptors, this compound induces vasoconstriction of cranial blood vessels, which helps alleviate migraine symptoms. Additionally, it inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings, reducing inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its high affinity binding to the 5-HT1B and 5-HT1D receptors . Upon binding, it induces conformational changes in the receptors, leading to the activation of G proteins. This activation inhibits adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing the release of neurotransmitters and neuropeptides. This compound also affects gene expression by modulating transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces migraine symptoms without significant adverse effects . At higher doses, this compound can cause vasoconstriction in other vascular beds, leading to potential cardiovascular side effects . Toxicity studies have shown that excessive doses can result in adverse effects such as myocardial infarction and ischemia .

Metabolic Pathways

This compound is metabolized primarily by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These enzymes facilitate the oxidation and subsequent elimination of the compound. The metabolic pathways of this compound involve the formation of inactive metabolites that are excreted via the urine . The compound’s metabolism can be influenced by genetic polymorphisms in these enzymes, affecting its pharmacokinetics and efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target receptors in the brain . Transporters such as P-glycoprotein may also play a role in its cellular uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where it interacts with its target receptors . The compound’s activity is influenced by its ability to reach these specific compartments. Post-translational modifications, such as phosphorylation, may also affect its localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Almotriptan can be synthesized through a series of chemical reactions. One common method involves the amine-aldehyde condensation and Friedel-Crafts acylation . The process typically includes the following steps:

    Amine-aldehyde condensation: This step involves the reaction of an amine with an aldehyde to form an imine.

    Friedel-Crafts acylation: The imine is then subjected to Friedel-Crafts acylation to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of almotriptan involves optimizing the synthetic route to ensure high yield and purity. The process often includes purification steps such as recrystallization and column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Almotriptan undergoes various chemical reactions, including:

    Oxidation: Almotriptan can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Substitution reactions can occur at the indole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of almotriptan .

Scientific Research Applications

Almotriptan has a wide range of scientific research applications, including:

Properties

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044289
Record name Almotriptan
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Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
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Solubility

1.21e-01 g/L
Record name Almotriptan
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Mechanism of Action

Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction.
Record name Almotriptan
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CAS No.

154323-57-6, 181183-52-8
Record name Almotriptan
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Record name Almotriptan [USAN:INN:BAN]
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Record name Almotriptan
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URL https://www.drugbank.ca/drugs/DB00918
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Record name Almotriptan
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Record name Almotriptan
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Record name ALMOTRIPTAN
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Record name Almotriptan
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URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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